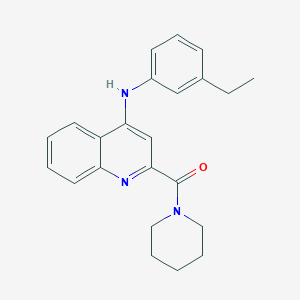

N-(3-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

N-(3-Ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline-based compound featuring a 3-ethylphenyl substituent at the 4-amino position and a piperidine-1-carbonyl group at the 2-position of the quinoline core. For instance, N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS: 1226428-05-2) shares a similar scaffold, with a molecular weight of 373.49 g/mol and a piperidine-1-carbonyl moiety .

Properties

IUPAC Name |

[4-(3-ethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-2-17-9-8-10-18(15-17)24-21-16-22(23(27)26-13-6-3-7-14-26)25-20-12-5-4-11-19(20)21/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTZNEDUKUWDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with substituted thiosemicarbazides . The reaction conditions often include the use of glacial acetic acid, o-phosphoric acid, and refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted synthesis to achieve high yields in a shorter time frame . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline core or the ethylphenyl group.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinoline core or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include glacial acetic acid, o-phosphoric acid, DMF, POCl3, and piperidine . The reaction conditions vary depending on the desired transformation but often involve refluxing or microwave-assisted synthesis.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(3-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that is used in scientific research because of its chemical structure. It features a quinoline core, a heterocyclic aromatic organic compound, substituted with an ethylphenyl group and a piperidine-1-carbonyl group. The compound can be synthesized through various organic chemistry methods, such as the Friedländer synthesis or the Pfitzinger reaction.

Scientific Research Applications

This compound, a quinoline derivative, has diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Quinoline derivatives are researched in medicinal chemistry because of their ability to interact with biological macromolecules.

This compound is studied for its biological activity and potential therapeutic applications. It can participate in chemical reactions typical of quinoline derivatives. Research into its mechanism of action often involves biochemical assays to determine binding affinities and functional outcomes on target proteins.

Case Studies

- Antiplasmodial Activity : A series of quinoline-4-carboxamides, including this compound, were identified from a screen against the blood stage of Plasmodium falciparum (3D7) . Studies with compound 2 demonstrated complete cure at 4 × 30 mg/kg po q.d. in a P. berghei mouse model, with an ED90 of 0.1–0.3 mg/kg .

- Inhibition of Translation Elongation Factor 2 (PfEF2) : The favorable potency, selectivity, DMPK properties, and efficacy of this compound, coupled with a novel mechanism of action, led to progression of 2 (DDD107498) to preclinical development .

Data Table

| Compound | Pf (3D7) EC50 (nM) | Py liver stage EC50 (nM) | Pf GAM IV–V EC50 (nM) | Pb pokinete EC50 (nM) |

|---|---|---|---|---|

| 27 | 4 | 18 | 104 | 5 |

| 30 | 6 | 1 | 39 | 14 |

| 2 | 1 | 1 | 24 | 5 |

| 38 | 4 | 4 | 152 | 15 |

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The quinolin-4-amine core is a common feature among analogs, but substituents vary significantly, influencing physicochemical and biological properties:

Key Observations :

- The piperidine-1-carbonyl group in the target compound is distinct from pyrimidine (e.g., 10c) or imidazo[4,5-c]quinoline (e.g., ) substituents, which may alter binding affinity and selectivity.

- Substituents on the phenyl ring (e.g., ethyl vs. methyl) influence lipophilicity and metabolic stability.

Comparison :

- Yields for analogs range widely (11–78%), influenced by reaction conditions (e.g., microwave vs. conventional heating).

- The target compound’s absence of polar groups (e.g., ethylene glycol) may necessitate more complex purification steps.

Physicochemical Properties

| Property | Target Compound | N-(3,4-Dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine | 7-Chloro-N-[2-(...ethoxy)ethyl]quinolin-4-amine | 10c (Lapatinib analog) |

|---|---|---|---|---|

| Molecular Weight | ~370–380 g/mol* | 373.49 g/mol | ~500 g/mol | 413.2 g/mol |

| Solubility | Moderate (predicted) | Low (lipophilic substituents) | High (polar side chain) | Improved via pyrimidine |

| LogP | ~3.5–4.0* | ~4.2 | ~2.8 | ~3.1 |

*Estimated based on structural analogs.

Key Observations :

Implications for Target Compound :

- Lack of polar groups may limit solubility, necessitating formulation optimization for in vivo applications.

Biological Activity

N-(3-ethylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for its diverse effects on various biological targets, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound's structure comprises a quinoline ring substituted with an ethylphenyl group and a piperidine-1-carbonyl group. The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline core through methods such as the Friedländer synthesis or Pfitzinger reaction, followed by the introduction of substituents via various substitution reactions.

1. Antimicrobial Properties

Quinoline derivatives are well-documented for their antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis and ESKAPE pathogens. In vitro studies have shown that certain structural modifications can enhance antibacterial activity, with some derivatives demonstrating significant inhibition of bacterial growth .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | X µg/mL |

| Quinoline derivative A | E. coli | Y µg/mL |

| Quinoline derivative B | Staphylococcus aureus | Z µg/mL |

Note: Specific MIC values are to be determined based on experimental conditions.

2. Anticancer Activity

Research indicates that quinoline derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, studies have demonstrated that compounds similar to this compound can inhibit cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

Case Study: Anticancer Activity

In a study involving FaDu hypopharyngeal tumor cells, a related compound showed enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting that structural modifications in the piperidine moiety may improve therapeutic efficacy .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. This includes binding to enzymes or receptors that modulate critical pathways, such as those involved in inflammation and cancer progression. Research has focused on elucidating these interactions through biochemical assays that measure binding affinities and functional outcomes on target proteins .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Studies have shown that variations in the chemical structure significantly impact the compound's potency against different biological targets. For example, modifications in hydrophobicity and electronic properties can influence both antimicrobial and anticancer activities .

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Ethylphenyl substitution | Enhances lipophilicity |

| Piperidine carbonyl group | Critical for receptor binding |

| Hydrophobicity | Correlates with cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.